NSC339614 potassium

NMDA receptor positive allosteric modulator subunit selectivity

Generic NMDA modulators introduce subunit cross-reactivity that confounds GluN2C/D functional dissection. NSC339614 potassium eliminates this ambiguity as a dual-action, subunit-selective positive allosteric modulator: • Potentiates GluN2C/D while inhibiting GluN2A/B-delivering clean, subtype-specific electrophysiological readouts unachievable with CIQ or UBP series analogs • Voltage-independent, non-competitive allosteric mechanism avoids interference at L-glutamate and glycine orthosteric sites • Supplied as stable potassium salt, ≥98% purity, for reproducible patch-clamp and Ca²⁺-imaging assays Standard B2B global shipping; research use only.

Molecular Formula C10H4KN3O6S
Molecular Weight 333.32 g/mol
CAS No. 1135037-53-4
Cat. No. B1680214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC339614 potassium
CAS1135037-53-4
SynonymsNSC339614 potassium;  NSC339614 potassium salt;  NSC 339614 potassium;  NSC-339614 potassium; 
Molecular FormulaC10H4KN3O6S
Molecular Weight333.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=NON=C23)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C10H5N3O6S.K/c14-13(15)5-1-2-6-7(3-5)9(20(16,17)18)4-8-10(6)12-19-11-8;/h1-4H,(H,16,17,18);/q;+1/p-1
InChIKeyUSKSVJAMFHMGIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC339614 Potassium: Subtype-Selective NMDA PAM


Potassium 7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate (CAS 1135037-53-4), also known as NSC339614 potassium, is a synthetic small molecule belonging to the nitrobenzoxadiazole sulfonate class. It is primarily recognized as a subunit-selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor family, specifically potentiating responses at recombinant GluN1/GluN2C and GluN1/GluN2D receptors while exhibiting inhibitory or null activity at GluN2A- and GluN2B-containing subtypes [1]. Unlike orthosteric agonists, its allosteric mechanism does not compete with L-glutamate or glycine and is voltage-independent, making it a unique pharmacological tool for dissecting GluN2C/D-mediated synaptic functions . The compound is supplied as a potassium salt for improved solubility and stability in aqueous buffers, facilitating in vitro and ex vivo electrophysiology and cell-based assays .

Subtype-selective NMDA receptor modulation studies requiring GluN2C/D potentiation with concurrent GluN2A/B inhibition
Voltage-independent, non-competitive allosteric mechanism preserves native agonist binding context in electrophysiology
Potassium salt form supports aqueous solubility for in vitro and ex vivo assay workflows

NSC339614 Potassium vs. Generic NMDA Modulators


Generic NMDA receptor modulators—such as broad-spectrum PAMs, orthosteric agonists, or subunit-nonselective allosteric agents—fail to recapitulate the precise pharmacological fingerprint of NSC339614 potassium. The compound's unique combination of dual GluN2C/GluN2D potentiation and concurrent GluN2A/GluN2B inhibition creates a net functional selectivity unattainable with alternative chemotypes [1]. Furthermore, its non-competitive, voltage-independent allosteric mechanism avoids confounding effects on glutamate/glycine binding and membrane potential, which plague many canonical NMDA ligands . Substitution with first-generation GluN2C/D PAMs like (+)-CIQ introduces differences in aqueous solubility and maximal potentiation that compromise experimental reproducibility [2]. Thus, any attempt to replace NSC339614 potassium with an in-class analog without direct validation introduces significant risk of altered receptor subtype engagement and divergent functional outcomes.

NSC339614 Potassium

Dual GluN2C/D potentiation with concurrent GluN2A/B inhibition; non-competitive, voltage-independent allosteric modulator

vs

Generic NMDA PAMs

Single-subunit or pan-potentiation profiles may shift net functional selectivity and alter synaptic readouts

NSC339614 Potassium

Defined isomeric mixture (6-, 7-, 8-, 9-nitro) per CAS 1135037-53-4 supporting characterization reproducibility

vs

Single-Isomer NBD Sulfonates

Isomeric composition differences may alter selectivity profiles and compromise consistency with published pharmacology

Comparative Evidence: NSC339614 Potassium


Subunit Selectivity Signature

NSC339614 potassium (CAS 1135037-53-4) exhibits a distinct selectivity signature compared to the closest structurally or functionally related NMDA PAMs. In two-electrode voltage-clamp recordings from Xenopus oocytes expressing recombinant NMDA receptors, the compound potentiates GluN1/GluN2C and GluN1/GluN2D responses while inhibiting GluN1/GluN2A and GluN1/GluN2B. In contrast, UBP512 potentiates only GluN1/GluN2A, and UBP551 potentiates only GluN1/GluN2D [1]. This dual GluN2C/D potentiation with concomitant GluN2A/B inhibition is a unique pharmacological signature not shared by the comparators .

Subunit Selectivity Signature
Head-to-head
NSC339614 potentiates GluN1/GluN2C and GluN1/GluN2D, inhibits GluN1/GluN2A/B. UBP512 potentiates GluN2A only; UBP551 potentiates GluN2D only.
Supports unambiguous attribution of functional outcomes to GluN2C/D-containing receptors
Xenopus oocyte two-electrode voltage-clamp; recombinant receptor context
NMDA receptor positive allosteric modulator subunit selectivity

Allosteric Modulation Mechanism

In functional assays, NSC339614 potassium (CAS 1135037-53-4) does not compete with the orthosteric agonists L-glutamate or glycine, and its modulatory effect is independent of membrane potential [1]. This non-competitive, voltage-independent allosteric mechanism differentiates it from orthosteric NMDA ligands (e.g., NMDA, glycine) and from certain channel blockers (e.g., MK-801, ketamine) whose activity is use- and voltage-dependent. While UBP512 and UBP551 also exhibit non-competitive action, their distinct subunit selectivity profiles (as above) preclude direct functional equivalence .

Allosteric Modulation Mechanism
Class-level
Non-competitive with L-glutamate and glycine; modulation is voltage-independent. Differs from orthosteric agonists and use-dependent channel blockers.
Allosteric mechanism context may support tonic signaling studies without altering agonist binding
Voltage-independence requires model-specific review
allosteric modulator NMDA receptor mechanism of action

Isomeric Composition

Chemical characterization of the original NSC339614 sample revealed that the compound is a mixture of 6-, 7-, 8-, and 9-nitro isomers of naphth[1,2-c][1,2,5]oxadiazole-5-sulfonic acid potassium salt [1]. This distinguishes it from the single-position nitro isomers of naphthoxadiazole sulfonic acid, which may exhibit different selectivity or potency. For instance, the 9-nitro isomer (NSC339614) was specifically identified as the active entity for GluN2C/D potentiation, but the mixture may contain trace amounts of other isomers with distinct pharmacological properties. Procurement of a defined isomeric mixture (CAS 1135037-53-4) ensures consistency with the original characterization data and avoids batch-to-batch variability seen with single-isomer synthetic approaches .

Isomeric Composition
Specification review
Mixture of 6-, 7-, 8-, and 9-nitro isomers of naphth[1,2-c][1,2,5]oxadiazole-5-sulfonic acid potassium salt.
Isomeric composition review supports batch-to-batch pharmacological consistency
Single-isomer syntheses may yield different selectivity profiles; data to verify
chemical structure isomeric mixture NBD derivative

Applications of NSC339614 Potassium


GluN2C/D Electrophysiology in Native Tissue

Use NSC339614 potassium (CAS 1135037-53-4) in brain slice patch-clamp or two-electrode voltage-clamp recordings to selectively potentiate GluN2C/D-mediated currents while simultaneously inhibiting GluN2A/B responses. The dual potentiation/inhibition profile provides a functional readout that is not confounded by the activity of other NMDA receptor subtypes, enabling unambiguous correlation of GluN2C/D activity with synaptic plasticity events or interneuron network oscillations [1]. This is unachievable with single-subunit PAMs like UBP512 or UBP551.

Subunit Validation in Recombinant Cells

In cell lines stably or transiently expressing specific NMDA receptor subunit combinations, NSC339614 potassium serves as a selective pharmacological probe to confirm functional incorporation of GluN2C or GluN2D subunits. Its unique activity pattern (potentiation of GluN2C/D, inhibition of GluN2A/B) allows for rapid, calcium-imaging or patch-clamp-based verification of subunit composition without interference from orthosteric agonists .

Benchmarking Novel GluN2C/D PAMs

Employ NSC339614 potassium as a reference compound in head-to-head comparisons with newer GluN2C/D PAMs (e.g., (+)-EU1180-453, (+)-CIQ). Its established selectivity and allosteric mechanism provide a benchmark for evaluating the relative efficacy, solubility, and selectivity of novel chemical entities [2]. The defined isomeric mixture ensures that observed differences are not artifacts of isomer variability.

In Vitro Profiling for Disease Targets

In academic or pharmaceutical screening cascades aimed at target validation for disorders involving GluN2C/D dysfunction (e.g., schizophrenia, cerebellar ataxia, interneuronal pathologies), NSC339614 potassium offers a subunit-selective tool compound. Its non-competitive, voltage-independent action allows for sustained modulation of receptor activity in long-term culture models or ex vivo preparations, facilitating correlation of GluN2C/D potentiation with disease-relevant phenotypic endpoints .

Application
Selection Property
Validation Focus
GluN2C/D electrophysiology in native tissue
Dual potentiation/inhibition profile
Unambiguous GluN2C/D synaptic readout without GluN2A/B interference
Subunit validation in recombinant cells
Unique activity pattern across NMDA subtypes
Functional incorporation of GluN2C/D subunits via patch-clamp or calcium imaging
Benchmarking novel GluN2C/D PAMs
Established selectivity and allosteric mechanism
Reference compound for relative efficacy and selectivity comparisons
In vitro profiling for target validation
Non-competitive, voltage-independent action
Sustained modulation in long-term culture models; GluN2C/D pathway-response interpretation

Technical Documentation Hub

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